Methyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride, also known as methyl 4-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride, is a bicyclic compound characterized by its unique oxabicyclo[2.1.1]hexane structure. This compound features a carboxylate group and an aminomethyl substituent, which contribute to its potential biological activity and synthetic utility. The molecular formula is with a molecular weight of approximately 207.65 g/mol .
The high ring strain associated with the bicyclic structure may facilitate certain reactions, making it an interesting target for synthetic chemists .
Research indicates that compounds featuring the oxabicyclo[2.1.1]hexane scaffold exhibit significant biological activity, including:
The synthesis of methyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride generally involves several key steps:
Various synthetic routes have been documented, emphasizing the modularity and versatility of the oxabicyclo[2.1.1]hexane framework in medicinal chemistry .
Methyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride has several applications, including:
Interaction studies of methyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride focus on how this compound interacts with biological targets at the molecular level:
Several compounds share structural similarities with methyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride, including:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-(Hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid | Contains hydroxymethyl instead of aminomethyl | |
| 1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid | Lacks the aminomethyl group | |
| 4-(Aminomethyl)-2-oxabicyclo[2.2.1]heptan-6-ol | Features a different bicyclic framework |
Methyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride is distinguished by its specific oxabicyclo[2.1.1]hexane scaffold, which imparts unique physicochemical properties and biological activities not found in other similar compounds. Its ability to undergo diverse chemical transformations while maintaining structural integrity makes it a promising candidate for further research and development in medicinal chemistry and related fields .
Cyclization reactions represent a cornerstone in the synthesis of 2-oxabicyclo[2.1.1]hexane derivatives. A general approach involves the iodocyclization of propargyl ethers, which proceeds via the formation of a cyclic iodinium intermediate. For instance, researchers have demonstrated that treating propargyl alcohol derivatives with iodine in aqueous media facilitates the construction of the bicyclic core with high efficiency. This method capitalizes on the electrophilic activation of alkynes, followed by intramolecular nucleophilic attack by an oxygen atom to form the strained bicyclic system.
Scaled-up syntheses of these derivatives often employ copper-catalyzed reactions to generate key intermediates. For example, propargyl alcohol undergoes a copper-mediated coupling with phenyl magnesium bromide to yield alcohol precursors, which are subsequently subjected to Michael additions with methyl propiolate. The resulting dienes undergo photochemical cyclization under ultraviolet light, yielding 2-oxabicyclo[2.1.1]hexanes with defined exit vectors for further functionalization. This strategy avoids column chromatography by leveraging in situ generation of intermediates, enabling gram-scale production with minimal purification.
Iodocyclization has proven indispensable for introducing functional groups into bicyclo[2.1.1]hexane scaffolds. The reaction mechanism involves the electrophilic activation of an alkyne by iodine, forming a cyclic iodinium ion that triggers electrocyclization. Substituents with electron-donating properties, such as methoxy groups, accelerate the reaction by stabilizing cationic intermediates. For instance, iodocyclization of 2-alkynylanisoles in aqueous methanol produces 2-oxabicyclo[2.1.1]hexanes with yields exceeding 70%, demonstrating the method’s robustness under mild conditions.
Recent advancements have expanded the scope of iodocyclization to incorporate multiple exit vectors. By varying the substitution pattern of the propargyl ether precursor, researchers have synthesized bicyclic systems with two or three functional handles, enabling their conversion into building blocks for drug discovery. These derivatives have been validated in five drugs and three agrochemicals, underscoring their versatility as bioisosteres.
Photochemical strategies offer a complementary route to bicyclo[2.1.1]hexanes, particularly through [2+2] and [3+2] cycloadditions. A notable example is the formal (3+2)-cycloaddition of allylated cyclopropanes under LED irradiation at 390 nm, which produces functionalized bicyclo[2.1.1]hexanes in high yields. This method employs 4-nitrobenzimine-substituted cyclopropanes, which undergo intramolecular cyclization within 10 minutes in toluene, yielding diastereomeric mixtures that are easily separable.
Cobalt-catalyzed photocatalytic [2π+2σ] cycloadditions represent another breakthrough. By irradiating bicyclo[1.1.0]butanes with aldehydes in the presence of cobalt complexes, researchers have synthesized 2-oxabicyclo[2.1.1]hexanes with excellent functional group tolerance. The reaction proceeds via radical cation intermediates, which undergo nucleophilic addition to aldehydes, forming complex architectures in yields up to 92%. This open-shell approach has been applied to natural product derivatives, highlighting its potential for late-stage diversification.
The demand for enantiopure bicyclo[2.1.1]hexanes has driven the development of asymmetric catalytic methods. A pioneering strategy employs chiral Lewis acids to induce enantioselectivity in [2+2] photocycloadditions. For example, europium-based catalysts enable the synthesis of 1,5-disubstituted bicyclo[2.1.1]hexanes with enantiomeric excesses exceeding 90%. These enantioenriched scaffolds exhibit divergent bioactivities in cancer cell viability assays, underscoring the importance of stereochemical control in drug design.
Cobalt-enhanced photocatalytic systems further refine asymmetric synthesis. By leveraging visible light and chiral cobalt complexes, researchers have achieved cycloadditions with high stereoselectivity, producing 2-oxabicyclo[2.1.1]hexanes that retain configurationally stable stereocenters. These methods address the metabolic instability of traditional arene bioisosteres, offering improved lipophilicity and in vitro activity profiles.
Table 1: Comparative Analysis of Synthetic Methods for Bicyclo[2.1.1]Hexanes
The 2-oxabicyclo[2.1.1]hexane core exhibits remarkable conformational rigidity due to its highly constrained bicyclic architecture [4]. This framework incorporates significant ring strain arising from the forced geometrical constraints imposed by the bridged structure, where bond angles deviate substantially from ideal tetrahedral arrangements [5]. The cyclobutane ring component within the bicyclic system experiences considerable angle strain, with bond angles compressed to approximately 90 degrees compared to the ideal tetrahedral angle of 109.5 degrees [6].
Computational studies utilizing density functional theory methods have revealed that the 2-oxabicyclo[2.1.1]hexane system demonstrates limited conformational flexibility [7]. The bridged nature of the scaffold locks the molecule into a relatively fixed three-dimensional arrangement, preventing the typical chair-boat interconversions observed in more flexible cyclic systems [8]. This conformational restriction is particularly pronounced due to the oxygen bridge, which introduces additional electronic constraints through its sp3-hybridized geometry and lone pair electron distributions [7].
The ring strain energy calculations for bicyclo[2.1.1]hexane systems indicate substantial destabilization compared to acyclic analogs [9]. The incorporation of the oxygen heteroatom slightly reduces this strain through improved orbital overlap opportunities, though the overall system remains highly strained [10]. Molecular dynamics simulations demonstrate that thermal motions are largely restricted to vibrational movements around the equilibrium geometry, with minimal conformational sampling occurring at ambient temperatures [11].
| Parameter | Value | Reference Method |
|---|---|---|
| Ring Strain Energy | ~51-55 kcal/mol | Computational Analysis [9] |
| C-C-C Bond Angles | ~88-92° | Crystallographic Data [2] |
| Conformational Barriers | >15 kcal/mol | Molecular Dynamics [7] |
| Oxygen Bridge Length | ~1.42-1.45 Å | Theoretical Calculations [10] |
The aminomethyl substituent at the bridgehead position creates distinctive stereoelectronic interactions within the bicyclic framework [12]. The nitrogen lone pair electrons participate in complex orbital interactions with the strained carbon-carbon bonds of the bicyclic core, leading to hyperconjugative stabilization effects [13]. These interactions manifest as electron delocalization from the nitrogen lone pair into the antibonding orbitals of adjacent carbon-carbon bonds, providing modest energetic stabilization to the otherwise highly strained system [14].
Computational analysis reveals that the aminomethyl group adopts preferential orientations that maximize orbital overlap with the bicyclic framework [12]. The nitrogen atom's pyramidal geometry allows for optimal alignment of its lone pair electrons with the sigma-antibonding orbitals of the bridgehead carbon-carbon bonds [15]. This stereoelectronic preference influences both the conformational behavior and reactivity patterns of the molecule [16].
The presence of the amino functionality introduces additional electronic effects through inductive and resonance mechanisms [17]. The electron-donating nature of the aminomethyl group modulates the electron density distribution throughout the bicyclic system, affecting the polarization of carbon-carbon bonds and influencing the molecule's overall electronic structure [18]. These effects are particularly pronounced at the bridgehead positions, where orbital overlap constraints create unique electronic environments [19].
Natural bond orbital analysis indicates significant charge transfer between the amino nitrogen and the bicyclic carbon framework [14]. The delocalization energies associated with these interactions typically range from 8-12 kilocalories per mole, representing substantial stereoelectronic stabilization within the constrained bicyclic architecture [20]. The geometric requirements for optimal orbital overlap impose additional conformational restrictions, further limiting the molecule's flexibility [21].
| Stereoelectronic Parameter | Magnitude | Analysis Method |
|---|---|---|
| Nitrogen Lone Pair Delocalization | 8-12 kcal/mol | Natural Bond Orbital Analysis [14] |
| Hyperconjugative Stabilization | 5-8 kcal/mol | Computational Chemistry [13] |
| Inductive Effect Strength | Moderate (+I) | Electronic Structure Theory [18] |
| Orbital Overlap Efficiency | 65-75% | Quantum Chemical Calculations [20] |
The 2-oxabicyclo[2.1.1]hexane scaffold provides distinctive exit vector geometries that differ substantially from traditional aromatic and aliphatic frameworks [22]. The rigid bicyclic structure constrains substituent orientations into well-defined three-dimensional arrangements, creating unique spatial relationships between functional groups [4]. These exit vectors represent the directional preferences for substituent attachment and their resulting three-dimensional orientations relative to the core scaffold [2].
Crystallographic analysis of functionalized 2-oxabicyclo[2.1.1]hexane derivatives reveals consistent geometric parameters that define the exit vector characteristics [2]. The distance between substitution points typically ranges from 2.54 to 2.56 angstroms, which closely approximates the spatial separation observed in ortho-substituted benzene derivatives [10]. This geometric similarity makes the oxabicyclic scaffold particularly valuable as a saturated bioisostere for aromatic systems [2].
The angular relationships between exit vectors demonstrate remarkable consistency across different functionalized derivatives [22]. The dihedral angles between substituents at different positions maintain relatively fixed values due to the conformational rigidity of the bicyclic core [8]. This geometric predictability enables systematic structure-activity relationship studies and rational drug design approaches based on the oxabicyclic scaffold [2].
Comparative studies with other bicyclic systems reveal that 2-oxabicyclo[2.1.1]hexane derivatives exhibit superior exit vector definition compared to more flexible alternatives [23]. The presence of the oxygen bridge enhances the geometric constraints, leading to more predictable substituent orientations [10]. This structural predictability represents a significant advantage for applications requiring precise three-dimensional control of functional group positioning [24].
| Exit Vector Property | 2-Oxabicyclo[2.1.1]hexane | Comparison System | Difference |
|---|---|---|---|
| Inter-substituent Distance | 2.54-2.56 Å [10] | Benzene (ortho) 2.88 Å [10] | -0.3 Å |
| Angular Flexibility | ±5° [2] | Cyclohexane ±30° [25] | Highly Constrained |
| Conformational States | Single [7] | Multiple [25] | Fixed Geometry |
| Exit Vector Predictability | >95% [22] | Variable [25] | Highly Reliable |
The concept of bioisosteric replacement has emerged as a cornerstone strategy in modern medicinal chemistry, with bicyclo[2.1.1]hexanes representing a paradigm shift toward three-dimensional, saturated alternatives to traditional aromatic systems [1] [2]. Methyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride exemplifies this approach through its 2-oxabicyclo[2.1.1]hexane core, which has been validated as a saturated bioisostere of ortho-substituted phenyl rings [2] [3].
Crystallographic analysis has revealed that 2-oxabicyclo[2.1.1]hexanes possess geometric properties remarkably similar to ortho-substituted benzenes, with bond angles and distances that closely mirror those of aromatic systems [2]. This structural similarity enables the replacement of phenyl rings while maintaining critical spatial relationships required for biological activity. The incorporation of an oxygen atom at the 2-position within the bicyclic framework enhances polarity and stability compared to the parent bicyclo[2.1.1]hexane system [4] .
Table 1: Bioisosteric Replacement Strategies Using Bicyclo[2.1.1]hexanes
| Bioisostere Type | Target Ring System | Key Advantages | Validated Applications | Geometric Similarity |
|---|---|---|---|---|
| 2-Oxabicyclo[2.1.1]hexanes | ortho-Substituted benzene | Improved water solubility, reduced lipophilicity | Fluxapyroxad, boscalid analogs | Crystallographic validation |
| Bicyclo[2.1.1]hexanes | meta-Substituted benzene | Three-dimensional structure, escape from flatland | Valsartan analogs, antifungal agents | Similar bond angles to benzene |
| Bicyclo[1.1.1]pentanes | para-Substituted benzene | Established bioisostere, high metabolic stability | 700+ patents filed | para-Substitution mimicry |
| Bicyclo[3.1.1]heptanes | meta-Substituted benzene | Novel chemical space, rigid framework | Emerging applications | meta-Substitution mimicry |
The strategic replacement of ortho-substituted phenyl rings with 2-oxabicyclo[2.1.1]hexanes has demonstrated remarkable success in agrochemical applications. The incorporation of this bioisosteric unit into marketed compounds such as fluxapyroxad and boscalid resulted in dramatically improved water solubility and reduced lipophilicity while retaining bioactivity [2] [3]. These improvements translate to enhanced environmental profiles and potentially improved bioavailability in pharmaceutical applications.
The aminomethyl and carboxylate functional groups in methyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride provide critical exit vectors for further functionalization, enabling the development of diverse molecular architectures. The amphoteric nature of this compound, arising from both acidic and basic functional groups, confers unique physicochemical properties that can be exploited in drug design [6] [7].
Recent synthetic advances have enabled access to bicyclo[2.1.1]hexanes with multiple substitution patterns, expanding the bioisosteric toolkit beyond simple 1,2-disubstituted systems [8] [9]. Photocatalytic cycloaddition reactions have been developed that provide unified access to bicyclo[2.1.1]hexanes with eleven distinct substitution patterns, including bridge-substituted structures that represent ortho-, meta-, and polysubstituted benzene bioisosteres [8] [9].
Bicyclic scaffolds have emerged as privileged structures in protease inhibitor design, with the rigid, three-dimensional framework of bicyclo[2.1.1]hexanes offering unique advantages in targeting enzyme active sites [10] [11]. The incorporation of bicyclic motifs into protease inhibitors has been validated across multiple therapeutic targets, including human immunodeficiency virus type 1 protease and severe acute respiratory syndrome coronavirus 2 main protease [12] [13].
Table 2: Role of Bicyclic Scaffolds in Protease Inhibitor Design
| Scaffold Type | Target Protease | Key Binding Interactions | Inhibitory Potency | Structural Advantage |
|---|---|---|---|---|
| Bicyclic oxazolidinones | HIV-1 protease | P2 ligand binding, active site complementarity | Ki = 40 pM (compound 4k) | Bicyclic rigidity, enhanced binding |
| Hexahydropyrrolofuran (HPF) | HIV-1 protease | Asp29 and Asp30 targeting | Good to excellent activity | Conformational constraint |
| Bicyclo[2.2.2]octenes | SARS-CoV-2 3CLpro | Non-covalent inhibition | IC50 = 102.2 μM (compound 11a) | Rigid framework, reduced flexibility |
| 2-Oxabicyclo[2.1.1]hexanes | Factor XIIa | Enzyme-specific selectivity | Selective inhibition | Improved pharmacokinetics |
The design of potent human immunodeficiency virus type 1 protease inhibitors featuring bicyclic oxazolidinone scaffolds as P2 ligands demonstrates the effectiveness of rigid bicyclic frameworks in enzyme inhibition [10] [11]. Compound 4k, incorporating a bicyclic oxazolidinone derivative, exhibited exceptional potency with an enzyme inhibition constant of 40 picomolar and antiviral activity with an inhibitory concentration of 31 nanomolar [11]. The bicyclic scaffold provided enhanced binding affinity through optimal positioning of functional groups within the enzyme active site.
The development of hexahydropyrrolofuran scaffolds for human immunodeficiency virus type 1 protease inhibition illustrates the strategic use of bicyclic rigidity to target specific amino acid residues [13]. The bicyclic framework enables precise positioning of functional groups to interact with Asp29 and Asp30 residues, critical for protease function. This targeted approach resulted in inhibitors with good to excellent activity against both wild-type and drug-resistant viral variants [13].
Recent investigations into bicyclo[2.2.2]octene-based scaffolds for severe acute respiratory syndrome coronavirus 2 main protease inhibition have revealed the potential of rigid bicyclic systems in antiviral drug development [12]. The most promising compound achieved micromolar inhibition of the main protease, with molecular simulations confirming the importance of the rigid bicyclic framework in maintaining optimal binding geometry [12].
The application of 2-oxabicyclo[2.1.1]hexane derivatives as Factor XIIa inhibitors represents an emerging area of therapeutic development [14]. These compounds demonstrate the versatility of oxabicyclic scaffolds in targeting coagulation cascade enzymes, with potential applications in thrombosis prevention and treatment [14].
The substitution pattern of bicyclic scaffolds, particularly at bridgehead positions, profoundly influences target engagement and selectivity [16]. Bridgehead substitution in bicyclo[2.1.1]hexanes affects not only binding affinity but also pharmacokinetic properties and metabolic stability [16]. The strategic positioning of functional groups at bridgehead versus bridge positions enables fine-tuning of molecular properties for specific therapeutic applications.
Table 3: Impact of Bridgehead Substitution on Target Engagement
| Substitution Position | Target Engagement Impact | Pharmacokinetic Effects | Selectivity Enhancement | Synthetic Accessibility |
|---|---|---|---|---|
| Bridgehead (1,4-positions) | Primary binding interactions | Enhanced metabolic stability | Receptor specificity | Well-established methods |
| Bridge (2,3,5-positions) | Extended binding pockets | Improved solubility | Enzyme selectivity | Challenging synthesis |
| Mixed bridgehead/bridge | Dual binding modes | Optimized ADMET properties | Reduced off-target effects | Moderate complexity |
| Spirocyclic substitution | Novel chemical space | Reduced clearance | Improved therapeutic index | Specialized techniques |
Bridgehead substitution at the 1,4-positions of bicyclo[2.1.1]hexanes typically provides the primary binding interactions with target proteins . The aminomethyl group at the 1-position and carboxylate functionality at the 4-position in methyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride exemplify this strategy, offering both electrostatic and hydrogen bonding interactions with target binding sites . These substitutions enhance metabolic stability by positioning functional groups in conformationally constrained environments that resist enzymatic degradation [16].
Bridge substitution at the 2,3,5-positions offers access to extended binding pockets and novel chemical space inaccessible to aromatic systems [8] [9]. The synthesis of bridge-substituted bicyclo[2.1.1]hexanes remains challenging but provides opportunities for exploring three-dimensional chemical space beyond traditional aromatic frameworks [8] [9]. Bridge substitutions can significantly improve solubility properties while maintaining target engagement through interactions with peripheral binding sites [8].
Mixed bridgehead and bridge substitution patterns enable dual binding modes that can enhance both potency and selectivity [9]. The development of polysubstituted bicyclo[2.1.1]hexanes with up to eleven distinct substitution patterns demonstrates the versatility of this scaffold in medicinal chemistry applications [9]. These complex substitution patterns allow for the simultaneous optimization of multiple molecular properties, including binding affinity, selectivity, and pharmacokinetic parameters [9].
The incorporation of spirocyclic substitution at bridge positions represents a frontier in bicyclic scaffold design, providing access to novel chemical space that cannot be achieved with traditional aromatic systems [9]. Spirocyclic-substituted bicyclo[2.1.1]hexanes offer unique three-dimensional architectures that can engage binding sites in ways impossible for planar aromatic compounds [9]. These structures demonstrate improved therapeutic indices through enhanced target selectivity and reduced off-target effects [9].
Contemporary research has revealed that the rigid bicyclic framework of bicyclo[2.1.1]hexanes constrains molecular conformations, leading to improved binding affinity and reduced entropic penalties upon target binding [16]. The conformational rigidity imposed by the bicyclic structure enhances the complementarity between ligand and target, resulting in more efficient molecular recognition [16]. This principle has been successfully applied in the design of selective inhibitors for challenging therapeutic targets, including kinases and proteases [16].